

gas chromatography-mass spectrometry (GC-MS) analysis of Ortetamine

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Compound of Interest

Compound Name: Ortetamine, (S)-

Cat. No.: B12682682

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An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ortetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine, chemically known as 1-(2-methylphenyl)propan-2-amine, is a stimulant of the phenethylamine class. Accurate and sensitive quantification of Ortetamine in various matrices is crucial for research, clinical, and forensic applications. This document provides a detailed protocol for the analysis of Ortetamine using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of a primary amine group, derivatization is employed to improve its chromatographic behavior and enhance detection sensitivity.

Principle

This method involves the extraction of Ortetamine from a biological matrix, followed by derivatization of the analyte. The derivatized Ortetamine is then introduced into the GC-MS system. In the gas chromatograph, the compound is volatilized and separated from other components based on its retention time on a capillary column. The separated compound then

enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification and quantification.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of derivatized Ortetamine, based on typical performance for structurally similar compounds like amphetamines.

Parameter	Expected Value	Notes
Retention Time (RT)	4 - 6 min	Dependent on the specific GC column and temperature program.
Quantifier Ion (m/z)	To be determined	The most abundant, characteristic fragment ion of the derivatized Ortetamine.
Qualifier Ions (m/z)	To be determined	Additional characteristic fragment ions for confirmation.
Linearity (r^2)	> 0.99	Over a concentration range of 5 - 500 ng/mL.
Limit of Detection (LOD)	0.5 - 2.0 ng/mL	Estimated based on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ)	2.0 - 10.0 ng/mL	Estimated based on a signal-to-noise ratio of 10.

Experimental Protocol

This protocol is adapted from established methods for the analysis of amphetamine and related compounds.

1. Materials and Reagents

- Ortetamine reference standard

- Internal Standard (IS) (e.g., Amphetamine-d8)
- Methanol (HPLC grade)
- Heptafluorobutyric anhydride (HFBA)
- Ethyl acetate (GC grade)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Phosphate buffer (pH 7.4)
- Anhydrous sodium sulfate
- GC-MS grade vials and caps

2. Sample Preparation (from Urine)

- To 1 mL of urine sample in a glass tube, add 50 μ L of the internal standard solution (1 μ g/mL in methanol).
- Vortex the sample for 10 seconds.
- Add 200 μ L of 10 M NaOH to basify the sample to a pH > 12.
- Add 4 mL of ethyl acetate and vortex for 5 minutes for liquid-liquid extraction.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer (ethyl acetate) to a clean glass tube.
- Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

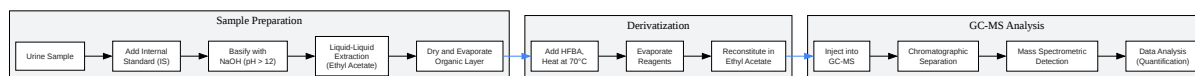
- To the dried extract, add 50 μL of ethyl acetate and 50 μL of heptafluorobutyric anhydride (HFBA).
- Cap the tube tightly and heat at 70°C for 30 minutes.
- After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of ethyl acetate for GC-MS analysis.

4. GC-MS Instrumental Parameters

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent
- Injector Temperature: 250°C
- Injection Volume: 1 μL (splitless mode)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute
 - Ramp: 20°C/min to 280°C
 - Hold: 5 minutes at 280°C
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)

Visualizations

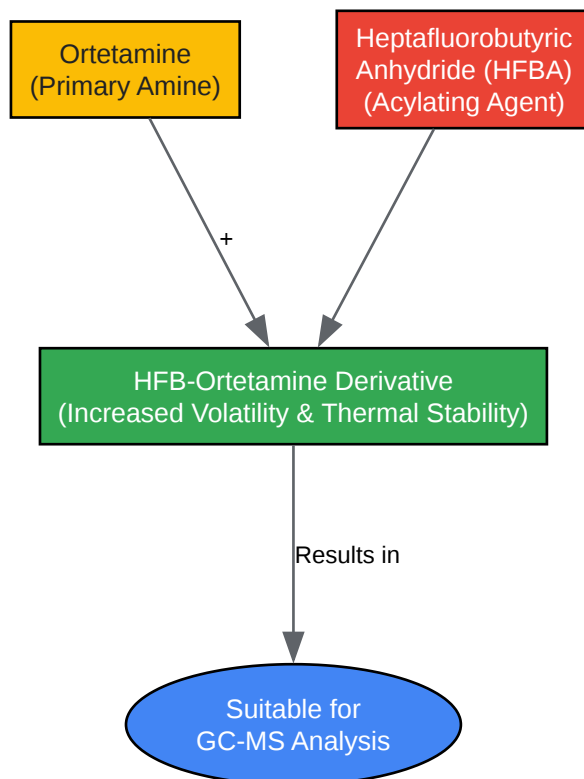
Experimental Workflow Diagram



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Caption: Workflow for the GC-MS analysis of Ortetamine.

Logical Relationship of Derivatization



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